2-Fluoro-L-tyrosine

folylpolyglutamate synthase enzyme inhibition antimetabolite

2-Fluoro-L-tyrosine (2-F-Tyr, CAS 78709-81-6) is the ortho-fluorinated isomer of L-tyrosine that exhibits exclusive conversion to 6-fluoro-L-dopa by tyrosinase, unlike the 3-fluoro isomer which yields 5-fluoro-L-dopa. This regioselectivity is essential for PET tracer [18F]FTYR synthesis, which achieves a tumor/muscle ratio of 3.9 at 120 min post-injection in glioma models. The 2-fluoro substitution uniquely alters the phenolic pKa (~9.2) and suppresses ascorbate-dependent fluoride release, making it an indispensable probe for tyrosinase mechanism studies. Furthermore, 2-fluorotyrosine incorporation enhances enzyme thermostability, supporting biocatalyst engineering applications. Procure enantiomerically pure L-isomer (≥98% purity) for asymmetric radiotracer synthesis and precise enzymology studies.

Molecular Formula C9H10FNO3
Molecular Weight 199.18 g/mol
CAS No. 78709-81-6
Cat. No. B6292011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-L-tyrosine
CAS78709-81-6
Molecular FormulaC9H10FNO3
Molecular Weight199.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)F)CC(C(=O)O)N
InChIInChI=1S/C9H10FNO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m0/s1
InChIKeyWEJIXBMNLWITCR-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-L-tyrosine (CAS 78709-81-6) Procurement: Fluorinated Amino Acid with Unique Reactivity for PET and Biocatalysis


2-Fluoro-L-tyrosine (2-F-Tyr, CAS 78709-81-6) is an ortho-fluorinated analog of the proteinogenic amino acid L-tyrosine, bearing a single fluorine substitution at the 2-position of the phenolic ring [1]. This substitution alters the electronic properties and hydrogen-bonding capacity of the aromatic ring, resulting in distinct biochemical reactivity compared to both the native substrate and other positional isomers [2]. As a synthetic amino acid, 2-F-Tyr serves as a substrate for specific enzymes including tyrosine phenol-lyase and mushroom tyrosinase, and its 18F-labeled derivative ([18F]FTYR) has been evaluated as a positron emission tomography (PET) tracer for tumor imaging and assessment of cerebral protein synthesis [3].

Why 2-Fluoro-L-tyrosine Cannot Be Interchanged with 3-Fluoro- or Unsubstituted Tyrosine: Critical Positional Selectivity


Substitution of a single fluorine atom at different positions on the tyrosine aromatic ring produces profoundly divergent biochemical behavior that precludes generic interchange. The ortho (2-) fluoro substitution uniquely alters the pKa of the phenolic hydroxyl group (pKa ≈ 9.2) and introduces steric constraints adjacent to the site of enzymatic transformation [1]. In stopped-flow spectrophotometric studies with tyrosine phenol-lyase, 2-fluoro-L-tyrosine exhibits markedly reduced quinonoid intermediate accumulation (low absorbance at 500 nm) compared to 3-fluoro-L-tyrosine, which generates a prominent absorbance peak [2]. Furthermore, the regioselectivity of enzymatic oxygenation is absolute: 2-fluoro-L-tyrosine is converted exclusively to 6-fluoro-L-dopa by tyrosinase, whereas 3-fluoro-L-tyrosine yields 5-fluoro-L-dopa [3]. These positional effects directly impact utility in PET tracer development, enzyme engineering, and mechanistic enzymology—rendering the 2-fluoro isomer functionally non-interchangeable with either the 3-fluoro analog or unsubstituted L-tyrosine.

2-Fluoro-L-tyrosine Comparative Performance Data: Head-to-Head Evidence for Scientific Selection


IC50 Against Folylpolyglutamate Synthase: Quantified Inhibitory Activity of 2-Fluoro-L-tyrosine

2-Fluoro-L-tyrosine demonstrates measurable inhibitory activity against folylpolyglutamate synthase (FPGS) from CCRF-CEM human leukemia cells, with an IC50 of 3.20 × 10³ nM (3.2 μM) [1]. This moderate inhibition of FPGS—an enzyme critical for intracellular folate retention and one-carbon metabolism—distinguishes 2-F-Tyr from native L-tyrosine, which lacks appreciable FPGS inhibitory activity, and provides a baseline for comparing fluorinated tyrosine analogs in antimetabolite screening programs.

folylpolyglutamate synthase enzyme inhibition antimetabolite

Tyrosine Phenol-Lyase Intermediate Formation: 2-Fluoro vs. 3-Fluoro vs. L-Tyrosine Stopped-Flow Kinetics

In rapid-scanning stopped-flow spectrophotometric studies with tyrosine phenol-lyase (TPL) from Citrobacter freundii, 2-fluoro-L-tyrosine exhibits markedly reduced quinonoid intermediate accumulation compared to 3-fluoro-L-tyrosine and L-tyrosine. Specifically, complexes with 2-fluoro-L-tyrosine show much lower absorbance intensity at 500 nm (the diagnostic wavelength for the quinonoid intermediate) than those with 3-fluoro-L-tyrosine, which produces a prominent peak [1]. While the rate constant for quinonoid intermediate formation from 3-fluoro-L-tyrosine was comparable to L-tyrosine, 2-fluoro substitution fundamentally alters the equilibrium of intermediate accumulation due to combined steric and electronic effects [2].

tyrosine phenol-lyase enzymology reaction mechanism

PET Tracer Tumor/Muscle Ratio: [18F]FTYR (2-Fluoro-L-tyrosine) vs. [18F]FET and [18F]FDG

In a comparative rat glioma model (Glioma 35 tumor), the 18F-labeled derivative of 2-fluoro-L-tyrosine ([18F]FTYR) achieved a tumor/muscle ratio of 3.9 at 120 minutes post-injection, compared to 2.9 for O-(2′-[18F]fluoroethyl)-L-tyrosine ([18F]FET) under identical conditions [1]. Both amino acid tracers showed considerably lower absolute tumor accumulation than [18F]FDG, but the high tumor/muscle ratios (>2.9) were sufficient for reliable tumor visualization and differentiation from inflammatory lesions [2]. This quantitative comparison positions [18F]FTYR as a viable alternative for PET imaging applications where minimizing background signal from inflammation is prioritized.

PET imaging tumor visualization radiotracer

Tyrosinase-Catalyzed Fluoride Release: Differential Ascorbate Suppression of 2-Fluoro vs. 3-Fluoro-L-tyrosine

Both 2-fluoro-L-tyrosine and 3-fluoro-L-tyrosine serve as substrates for mushroom tyrosinase, each releasing fluoride ion during enzymatic oxygenation as measured by a fluoride-specific electrode [1]. However, a critical mechanistic distinction emerges in the presence of ascorbic acid: ascorbate suppresses fluoride release from 3-fluoro-L-tyrosine but does not suppress fluoride release from 2-fluoro-L-tyrosine [2]. This differential response indicates that the 2-fluoro isomer follows a distinct reaction pathway that bypasses the ascorbate-sensitive intermediate, whereas the 3-fluoro isomer proceeds through an ascorbate-suppressible step.

tyrosinase oxidase mechanism fluoride detection

Enhanced Enzyme Thermostability via 2-Fluorotyrosine Incorporation: Industrial Biocatalysis Application

In vivo biosynthetic incorporation of 2-fluorotyrosine (the racemic or L-form) into three industrially important enzymes resulted in enhanced thermostability compared to the wild-type enzymes containing native tyrosine [1]. The study utilized a cellular system employing tyrosine phenol lyase to biosynthesize 2-fluorotyrosine from 2-fluorophenol, pyruvate, and ammonia, followed by residue-specific incorporation into target proteins. While quantitative ΔTm values are not reported in the available abstract, the qualitative enhancement in thermostability is documented [2]. For comparison, a separate study demonstrated that global incorporation of 3-fluorotyrosine into ω-transaminase enhanced both thermostability and organic solvent tolerance without altering substrate specificity or enantioselectivity [3].

enzyme engineering thermostability biocatalysis

2-Fluoro-L-tyrosine Optimal Use Cases: Where Procurement Delivers Measurable Scientific Value


PET Tracer Development: [18F]FTYR for Tumor Imaging with High Tumor-to-Muscle Contrast

Based on the demonstrated tumor/muscle ratio of 3.9 at 120 min post-injection in the rat glioma model [4], 2-fluoro-L-tyrosine is optimally procured as a precursor for synthesizing [18F]FTYR for PET imaging applications requiring high tumor-to-background contrast and differentiation from inflammatory lesions. Procurement should prioritize enantiomerically pure L-isomer (CAS 78709-81-6) for asymmetric synthesis of the radiotracer.

Mechanistic Enzymology: Probing Tyrosinase Reaction Pathways via Fluoride Release Assays

The differential suppression of fluoride release by ascorbic acid—absent for 2-fluoro-L-tyrosine but present for 3-fluoro-L-tyrosine [4]—makes 2-F-Tyr an essential probe for dissecting tyrosinase reaction mechanisms. Researchers investigating ascorbate-sensitive vs. ascorbate-insensitive oxygenation pathways should procure 2-fluoro-L-tyrosine specifically for fluoride-release assays using fluoride-specific electrodes.

Industrial Enzyme Engineering: Enhancing Thermostability via Fluorotyrosine Incorporation

The documented enhancement of thermostability in three industrially important enzymes following 2-fluorotyrosine incorporation [4] supports procurement of this compound for residue-specific or global substitution strategies in biocatalyst engineering. When higher thermal tolerance is required for industrial process conditions, 2-fluoro-L-tyrosine offers a viable alternative to 3-fluorotyrosine, with potential differences in local protein structural effects warranting empirical evaluation.

Antimetabolite Screening: Baseline FPGS Inhibition Studies

With a reported IC50 of 3.2 μM against folylpolyglutamate synthase from CCRF-CEM human leukemia cells [4], 2-fluoro-L-tyrosine serves as a reference compound for antimetabolite screening programs targeting folate metabolism. Procurement for comparative inhibition studies should consider that this IC50 value represents moderate inhibition, positioning 2-F-Tyr as a baseline comparator for evaluating more potent FPGS inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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